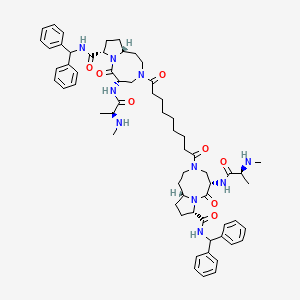
Aurein 3.3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Aurein 3.3 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the principles of SPPS can be scaled up for larger quantities. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity, making it feasible for industrial applications.
化学反应分析
Types of Reactions: Aurein 3.3 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in interactions with bacterial membranes, leading to membrane disruption and cell lysis.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Cleavage from Resin: Trifluoroacetic acid (TFA) is commonly employed to cleave the peptide from the solid support.
Major Products Formed: The primary product of these reactions is the this compound peptide itself. During its interaction with bacterial membranes, the major outcome is the disruption of the membrane integrity, leading to bacterial cell death.
科学研究应用
Aurein 3.3 has a wide range of applications in scientific research:
Chemistry: It serves as a model peptide for studying peptide-membrane interactions and the development of synthetic antimicrobial peptides.
Biology: Its antibacterial properties make it a valuable tool for investigating mechanisms of bacterial resistance and developing new antibiotics.
Medicine: this compound’s anticancer activity has been explored for potential therapeutic applications in oncology.
Industry: The peptide’s antimicrobial properties can be harnessed for developing new antimicrobial coatings and materials for medical devices and surfaces.
作用机制
Aurein 3.3 exerts its effects primarily through interactions with bacterial cell membranes. The peptide adopts an α-helical structure that allows it to insert into the lipid bilayer of the membrane. This insertion disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death. The peptide’s anticancer activity is believed to involve similar mechanisms, targeting the membranes of cancer cells and inducing apoptosis .
相似化合物的比较
Aurein 3.3 belongs to a family of antimicrobial peptides known as aureins, which are derived from the skin secretions of Australian frogs. Similar compounds include:
Aurein 1.2: Another peptide from the same family, known for its broad-spectrum antimicrobial activity and anticancer properties.
Aurein 3.2: Similar to this compound, it exhibits strong antibacterial and anticancer activities.
Temporins: A group of antimicrobial peptides from the skin secretions of European frogs, with similar mechanisms of action but different amino acid sequences.
This compound is unique due to its specific amino acid sequence and the potent activity it exhibits against a wide range of bacterial strains and cancer cell lines .
属性
分子式 |
C84H142N22O21 |
|---|---|
分子量 |
1796.2 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H142N22O21/c1-16-46(11)66(70(88)113)103-79(122)60(41-108)99-78(121)59(40-107)100-81(124)65(45(9)10)102-83(126)68(48(13)18-3)105-76(119)57(35-52-38-89-42-91-52)94-62(110)39-90-71(114)50(15)92-82(125)67(47(12)17-2)104-73(116)54(30-24-26-32-86)95-72(115)53(29-23-25-31-85)96-80(123)64(44(7)8)101-84(127)69(49(14)19-4)106-77(120)58(36-63(111)112)98-75(118)56(34-51-27-21-20-22-28-51)97-74(117)55(33-43(5)6)93-61(109)37-87/h20-22,27-28,38,42-50,53-60,64-69,107-108H,16-19,23-26,29-37,39-41,85-87H2,1-15H3,(H2,88,113)(H,89,91)(H,90,114)(H,92,125)(H,93,109)(H,94,110)(H,95,115)(H,96,123)(H,97,117)(H,98,118)(H,99,121)(H,100,124)(H,101,127)(H,102,126)(H,103,122)(H,104,116)(H,105,119)(H,106,120)(H,111,112)/t46-,47-,48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,64-,65-,66-,67-,68-,69-/m0/s1 |
InChI 键 |
BLCSSLLQNKBMEL-FZGABBKISA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)


![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)

![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)




![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)

![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)

